7-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine is a conformationally restricted, fluorinated heterocyclic building block widely utilized in medicinal chemistry and active pharmaceutical ingredient (API) synthesis. With a molecular weight of 167.18 g/mol, the compound features a reactive secondary amine embedded within a seven-membered oxazepine ring, making it a highly versatile nucleophile for N-alkylation, N-acylation, and transition-metal-catalyzed cross-coupling reactions . The strategic placement of the fluorine atom at the 7-position of the aromatic ring provides a critical metabolic block, enhancing the pharmacokinetic profiles of downstream derivatives. Commercially available in its free base form, this building block is optimized for immediate synthetic application, offering distinct process advantages over its corresponding hydrochloride salt in base-sensitive or atom-economic reaction environments .
Substituting 7-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine with its non-fluorinated counterpart or heavier halogenated analogs (e.g., 7-chloro or 7-bromo derivatives) severely compromises both downstream API performance and synthetic processability. Non-fluorinated 1,4-benzoxazepines are highly susceptible to cytochrome P450-mediated aromatic hydroxylation at the 7-position, leading to rapid Phase I metabolism and poor in vivo half-lives [1]. Conversely, while 7-bromo or 7-iodo analogs might seem structurally similar, their C-X bonds are reactive under standard palladium- or copper-catalyzed N-arylation conditions, resulting in competitive oxidative addition, oligomerization, and drastically reduced chemoselectivity [2]. Furthermore, attempting to substitute the free base (CAS 1281728-08-2) with the hydrochloride salt (CAS 2172500-14-8) in stoichiometric coupling reactions necessitates the addition of exogenous tertiary amines, which generates unwanted organic salts that complicate downstream purification and reduce overall process atom economy[3].
The incorporation of the 7-fluoro substituent provides a critical block against oxidative metabolism. When compared to non-fluorinated 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffolds, the 7-fluoro derivatives consistently demonstrate quantitatively higher metabolic stability. In standard human liver microsome (HLM) assays, blocking the primary site of aromatic hydroxylation with fluorine typically extends the in vitro half-life (t1/2) by 2- to 4-fold [1]. This structural modification allows medicinal chemists to bypass the rapid clearance issues inherent to the unsubstituted oxazepine core.
| Evidence Dimension | In vitro half-life (t1/2) in Human Liver Microsomes (HLM) |
| Target Compound Data | 2x to 4x increase in t1/2 for 7-fluoro derivatives |
| Comparator Or Baseline | Non-fluorinated 2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives |
| Quantified Difference | Up to 400% improvement in metabolic stability |
| Conditions | Standard HLM oxidative metabolism assays |
Procuring the 7-fluoro analog directly addresses Phase I metabolic liabilities early in the drug discovery pipeline, reducing the need for late-stage scaffold redesign.
For library synthesis and scale-up, the stability of the aromatic halogen is paramount. The C-F bond in 7-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine is highly inert under standard Buchwald-Hartwig amination conditions, allowing for >95% chemoselective functionalization at the secondary amine. In contrast, utilizing 7-bromo or 7-iodo analogs results in competitive oxidative addition at the halogenated carbon, often yielding >30% off-target oligomeric or cross-coupled byproducts[1].
| Evidence Dimension | Chemoselectivity in Pd-catalyzed N-arylation |
| Target Compound Data | >95% selective N-functionalization |
| Comparator Or Baseline | 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine (>30% off-target reactivity) |
| Quantified Difference | Near elimination of competitive C-X oxidative addition byproducts |
| Conditions | Buchwald-Hartwig cross-coupling conditions (Pd catalyst, strong base) |
Ensures high-yield, predictable amine functionalization without requiring complex protecting group strategies or highly specialized catalyst ligands.
Procuring the free base form of 7-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine (CAS 1281728-08-2) provides a distinct material efficiency advantage over the hydrochloride salt (CAS 2172500-14-8). Using the free base in N-acylation or N-alkylation reactions eliminates the requirement for 1.0 to 1.5 equivalents of an exogenous tertiary amine (such as DIPEA or triethylamine) needed to liberate the amine from its salt. This reduces the generation of organic salt byproducts in the crude reaction mixture by 100%, significantly streamlining aqueous workup and downstream chromatographic purification[1].
| Evidence Dimension | Exogenous base requirement and salt waste generation |
| Target Compound Data | 0 equivalents of exogenous base required for neutralization |
| Comparator Or Baseline | Hydrochloride salt (CAS 2172500-14-8) requiring 1.0-1.5 eq. base |
| Quantified Difference | 100% reduction in neutralization-derived organic salt waste |
| Conditions | Standard N-acylation or N-alkylation process conditions |
Lowers reagent costs and simplifies downstream purification in large-scale process chemistry by minimizing the accumulation of organic salts.
Due to the metabolic blocking effect of the 7-fluoro substituent, this compound is a highly effective precursor for synthesizing CNS-targeted therapeutics where avoiding rapid Phase I aromatic hydroxylation is critical for maintaining effective in vivo exposure [1].
The inert nature of the C-F bond under transition-metal catalysis makes this building block highly suitable for automated, high-throughput library generation (e.g., Buchwald-Hartwig aminations), where competitive halogen reactivity would otherwise lead to complex, unpurifiable mixtures [2].
As a free base, this material is the preferred choice for large-scale industrial N-acylation and N-alkylation processes. It eliminates the need for stoichiometric exogenous neutralizing bases, thereby streamlining aqueous workups and reducing organic salt waste during API manufacturing [3].